1-(3-Acetyl-5-hydroxypyridin-4-YL)ethanone
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Overview
Description
1-(3-Acetyl-5-hydroxypyridin-4-YL)ethanone, also known as 1-(3-hydroxy-4-pyridinyl)ethanone, is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Acetyl-5-hydroxypyridin-4-YL)ethanone can be synthesized through several methods. One common synthetic route involves the acetylation of 3-hydroxy-4-pyridinecarboxaldehyde. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetyl-5-hydroxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-acetyl-5-pyridinecarboxylic acid.
Reduction: Formation of 1-(3-hydroxy-4-pyridinyl)ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Acetyl-5-hydroxypyridin-4-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Acetyl-5-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-3-hydroxypyridine: Similar structure but differs in the position of the acetyl group.
3-Hydroxy-4-pyridylmethyl ketone: Similar structure but differs in the position of the hydroxyl group.
1-(3-Hydroxy-4-pyridinyl)ethanone: Another name for the same compound.
Uniqueness
1-(3-Acetyl-5-hydroxypyridin-4-YL)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H9NO3 |
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Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-(4-acetyl-5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9NO3/c1-5(11)7-3-10-4-8(13)9(7)6(2)12/h3-4,13H,1-2H3 |
InChI Key |
DTXUBWXADONKAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1C(=O)C)O |
Origin of Product |
United States |
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